![molecular formula C11H15IO B13890449 1-Iodo-4-pentan-3-yloxybenzene](/img/structure/B13890449.png)
1-Iodo-4-pentan-3-yloxybenzene
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Overview
Description
1-Iodo-4-pentan-3-yloxybenzene is an organic compound with the molecular formula C11H15IO It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a pentan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-pentan-3-yloxybenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the pentan-3-yloxy group. One common method involves the following steps:
Iodination: A benzene derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzene ring.
Etherification: The iodinated benzene is then reacted with pentan-3-ol in the presence of a strong acid catalyst to form the pentan-3-yloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-pentan-3-yloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The pentan-3-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
1-Iodo-4-pentan-3-yloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-4-pentan-3-yloxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pentan-3-yloxy group can modulate the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparison with Similar Compounds
1-Iodo-4-pentan-3-yloxybenzene can be compared with other similar compounds such as:
1-Iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of a pentan-3-yloxy group.
1-Iodo-4-ethoxybenzene: Contains an ethoxy group, making it less lipophilic compared to the pentan-3-yloxy derivative.
1-Iodo-4-butoxybenzene: Features a butoxy group, providing intermediate lipophilicity between methoxy and pentan-3-yloxy derivatives.
The uniqueness of this compound lies in its specific combination of an iodine atom and a pentan-3-yloxy group, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C11H15IO |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-iodo-4-pentan-3-yloxybenzene |
InChI |
InChI=1S/C11H15IO/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
USMRUUKPPSCEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
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